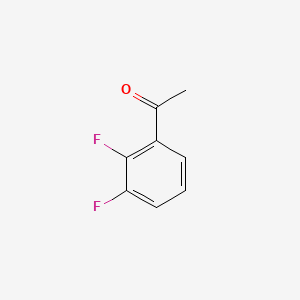

2',3'-Difluoroacetophenone

説明

Significance as a Fluorinated Aromatic Ketone in Advanced Synthesis

Fluorinated aromatic ketones, including 2',3'-Difluoroacetophenone, are recognized as pivotal organic building blocks in advanced synthesis. sigmaaldrich.comhilarispublisher.com The incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. smolecule.com These characteristics are highly desirable in the development of pharmaceuticals and agrochemicals. smolecule.com

This compound serves as a versatile intermediate for constructing more complex molecular architectures. Its utility is demonstrated in the synthesis of various heterocyclic compounds and pharmacologically active agents. A notable application is its use as a starting material in the synthesis of a class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. apolloscientific.co.ukuantwerpen.befrontiersin.org These inhibitors are under investigation for the potential treatment of neurodegenerative diseases by preventing certain forms of cell death. apolloscientific.co.ukuantwerpen.be

The reactivity of the ketone and the influence of the difluorinated ring make this compound a key component in various synthetic transformations. For example, similar difluoroacetophenone isomers are used to create difluorinated chalcones through Claisen-Schmidt condensation, which are themselves important precursors in drug development. lookchem.com The strategic placement of the fluorine atoms in the 2' and 3' positions creates a unique electronic and steric environment, which can be harnessed by chemists to achieve specific synthetic outcomes.

Overview of Research Trajectories for Difluoroacetophenone Derivatives in Academic Inquiry

Academic research involving difluoroacetophenone derivatives is multifaceted, with significant efforts directed toward medicinal chemistry, materials science, and synthetic methodology development. The unique properties imparted by the difluoro-substituted phenyl ring make these compounds and their derivatives attractive targets for scientific investigation.

A primary research trajectory is the exploration of the biological activities of molecules derived from difluoroacetophenones. For instance, derivatives are being synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. smolecule.com The fluorine substituents are believed to enhance the lipophilicity of these derivatives, which can lead to improved bioavailability. smolecule.com Furthermore, research has focused on developing specific enzyme inhibitors. As mentioned, this compound is a precursor to RIPK1 inhibitors, a kinase involved in inflammation and cell death pathways. apolloscientific.co.ukfrontiersin.orgnih.gov This line of inquiry is crucial for developing new therapies for inflammatory and autoimmune diseases.

Another significant area of research is the use of difluoroacetophenone derivatives in the synthesis of novel heterocyclic compounds. For example, this compound has been utilized in the synthesis of benzopyrazole derivatives. apolloscientific.co.uk The reactivity of these ketones allows for their incorporation into various ring systems, leading to new chemical entities with potentially useful properties.

Finally, the physical organic chemistry of these compounds is also a subject of study. Research into the conformational preferences of fluoro-substituted acetophenone (B1666503) derivatives, using techniques like NMR spectroscopy and computational analysis, provides fundamental insights into their structure. acs.org This understanding is critical for rational drug design, as the three-dimensional shape of a molecule often dictates its biological function.

Structure

3D Structure

特性

IUPAC Name |

1-(2,3-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUXFUBNSYCQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334065 | |

| Record name | 2',3'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18355-80-1 | |

| Record name | 2',3'-Difluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-Difluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 ,3 Difluoroacetophenone and Its Derivatives

Classical Synthetic Pathways to Difluoroacetophenones

Classical methods for the synthesis of difluoroacetophenones have long been established, primarily relying on Friedel-Crafts acylation, nucleophilic substitution, and the use of organometallic reagents. These techniques form the foundation of aromatic ketone synthesis.

Friedel-Crafts Acylation Approaches in Fluorinated Systems

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org For the synthesis of 2',3'-difluoroacetophenone, this would involve the acylation of 1,2-difluorobenzene (B135520).

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction of the acylating agent with the Lewis acid, such as aluminum chloride (AlCl₃). studyraid.commasterorganicchemistry.com This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. alexandonian.com The presence of fluorine atoms on the aromatic ring, however, presents unique challenges. Fluorine is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, often necessitating harsher reaction conditions. alexandonian.com

Despite the deactivating nature of the fluorine substituents, Friedel-Crafts acylation can be a viable method. For instance, the synthesis of analogous compounds like 2,4,5-trifluoroacetophenone is achieved by the acylation of 1,2,4-trifluorobenzene (B1293510) with acetyl chloride using AlCl₃ as a catalyst. google.com Similarly, 2,4-difluoroacetophenone can be prepared in high yields by reacting 1,3-difluorobenzene (B1663923) with acetyl chloride or acetic anhydride in the presence of a Friedel-Crafts catalyst. google.com In the case of 1,2-difluorobenzene, the two fluorine atoms direct the incoming acyl group. The regioselectivity is governed by a combination of electronic and steric effects, with the fluorine atoms directing ortho and para to themselves, leading to a mixture of isomers. Careful optimization of reaction conditions, such as temperature and catalyst stoichiometry, is crucial to maximize the yield of the desired 2',3'-isomer.

Table 1: Representative Conditions for Friedel-Crafts Acylation of Fluorinated Benzenes

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Reference |

| 1,2,4-Trifluorobenzene | Acetyl chloride | AlCl₃ | Dichloroethane (optional) | 60-170 | 2,4,5-Trifluoroacetophenone | google.com |

| 1,3-Difluorobenzene | Acetyl chloride | AlCl₃ | Excess 1,3-difluorobenzene | Not specified | 2,4-Difluoroacetophenone | google.com |

This table presents analogous reactions to the synthesis of this compound, illustrating typical conditions for Friedel-Crafts acylation on fluorinated aromatic rings.

Nucleophilic Substitution Strategies for Halogenated Acetophenones

Nucleophilic aromatic substitution (SNA) offers an alternative route to introduce fluorine atoms onto an acetophenone (B1666503) scaffold. This strategy typically involves the displacement of other halogen atoms (e.g., chlorine or bromine) by a fluoride (B91410) source. For this approach to be effective, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

In the context of synthesizing this compound, one could envision a pathway starting from a precursor such as 2',3'-dichloroacetophenone or 2',3'-dibromoacetophenone. The displacement of the chlorine or bromine atoms with fluoride ions would then yield the desired product. A common fluorinating agent for such transformations is potassium fluoride (KF), often used in aprotic polar solvents at elevated temperatures. The efficiency of the substitution is dependent on the nature of the leaving group and the activation of the aromatic ring. A patent for the synthesis of 2,4-dichloro-5-fluoroacetophenone describes a process where 3,4-dichloronitrobenzene (B32671) is reacted with potassium fluoride to introduce a fluorine atom via nucleophilic substitution. google.com This example, while not directly producing a difluoroacetophenone, illustrates the industrial applicability of this type of fluorination reaction.

The success of this strategy for this compound would depend on the relative reactivity of the two halogen atoms and the ability to control the reaction to achieve complete substitution.

Organometallic Reagent-Based Syntheses (e.g., Grignard-Type and Related Reactions)

Organometallic reagents, such as Grignard and organolithium compounds, provide a powerful method for the formation of carbon-carbon bonds and are well-suited for the synthesis of ketones. niper.gov.in A common approach involves the reaction of an organometallic reagent with a nitrile. For the synthesis of this compound, this would entail the reaction of 2,3-difluorobenzonitrile (B1214704) with a methyl-containing organometallic reagent, such as methylmagnesium bromide (a Grignard reagent). prepchem.com

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the nitrile group. This forms an intermediate imine salt, which upon acidic workup, hydrolyzes to the corresponding ketone. prepchem.com This method is particularly advantageous as it avoids the potential regioselectivity issues associated with Friedel-Crafts acylation.

A documented synthesis of the analogous 2,6-difluoroacetophenone from 2,6-difluorobenzonitrile (B137791) and methylmagnesium bromide demonstrates the viability of this approach. prepchem.com The reaction is typically carried out in an ethereal solvent, such as diethyl ether, and may require heating to drive the reaction to completion.

Table 2: Synthesis of 2,6-Difluoroacetophenone via a Grignard Reaction

| Starting Material | Grignard Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2,6-Difluorobenzonitrile | Methylmagnesium bromide | Diethyl ether | Reflux (35°C) overnight, then quench and heat to 75°C | 2,6-Difluoroacetophenone | 76.7 | prepchem.com |

This table provides a direct analogy for the synthesis of this compound using an organometallic approach.

Modern Advancements in the Synthesis of Difluoroacetophenones

Recent advancements in synthetic organic chemistry have introduced more sophisticated and often more efficient methods for the preparation of functionalized aromatic compounds, including difluoroacetophenones. These modern techniques often employ transition-metal catalysis to achieve high levels of selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds. organic-synthesis.comnih.gov The Suzuki reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.com

To synthesize this compound using this methodology, one could couple 2,3-difluorophenylboronic acid with an acetylating agent. While the direct use of acetyl chloride in a Suzuki-type reaction is not standard, related transformations have been developed. For instance, palladium-catalyzed trifluoroacetylation of arylboronic acids has been reported, demonstrating the feasibility of coupling an acyl group to an arylboronic acid. organic-chemistry.orgnih.gov Another approach involves the palladium-catalyzed acetylation of aryl bromides using an acetyl anion equivalent, such as acetyltrimethylsilane. nih.govorganic-chemistry.org This would suggest a plausible route starting from 1-bromo-2,3-difluorobenzene (B1273032) and coupling it with an appropriate acetylating reagent under palladium catalysis.

The key advantages of these methods include their high functional group tolerance and the generally mild reaction conditions required. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and selectivity. organic-chemistry.org

Table 3: Components for a Plausible Suzuki-type Acetylation

| Aryl Source | Acetyl Source | Palladium Catalyst | Ligand | Base |

| 2,3-Difluorophenylboronic acid | Acetylating Agent (e.g., N-acyl-saccharin) | Pd(dba)₂ | (o-MeOC₆H₄)₃P | Cs₂CO₃ |

| 1-Bromo-2,3-difluorobenzene | Acetyltrimethylsilane | Pd(PPh₃)₄ | PPh₃ | CsF |

This table outlines potential reaction components for the synthesis of this compound based on analogous palladium-catalyzed acylation reactions.

Chemo- and Regioselective Functionalization of Aromatic Rings

The direct and selective functionalization of C-H bonds is a rapidly developing area of synthetic chemistry that offers a more atom-economical approach to the synthesis of complex molecules. nih.gov Chemo- and regioselective C-H acylation of 1,2-difluorobenzene would provide a direct route to this compound, avoiding the need for pre-functionalized starting materials.

These reactions often employ transition-metal catalysts, such as rhodium or ruthenium, with a directing group on the substrate to control the position of functionalization. nih.gov For 1,2-difluorobenzene itself, achieving high regioselectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity. However, the development of new catalyst systems and a deeper understanding of the electronic and steric influences of the fluorine substituents are paving the way for more controlled direct functionalization reactions.

Modern synthetic strategies also focus on the chemo- and regioselective transformations of highly functionalized starting materials. mdpi.com For example, the selective ring-opening of donor-acceptor oxiranes with N-heteroaromatics showcases the high degree of control that can be achieved in modern organic synthesis. rsc.org While not directly applied to the synthesis of this compound, these principles of selective bond formation are at the forefront of developing novel and efficient synthetic routes to such target molecules.

Development of Novel Routes from Fluorinated Anilines and Carbonyl Precursors

The synthesis of difluoroacetophenones from fluorinated anilines represents a valuable alternative to traditional Friedel-Crafts reactions. This approach leverages readily available aniline (B41778) precursors. A notable method involves a copper-catalyzed reaction between a difluoroaniline, such as 2,3-difluoroaniline, and a carbonyl precursor like acetaldoxime (B92144).

While specific literature for the 2',3'-isomer is limited, a patented method for the synthesis of the related compound, 2,4-difluoroacetophenone, provides a clear blueprint for this transformation. google.com The process involves reacting 2,4-difluoroaniline (B146603) with acetaldoxime and copper sulfate (B86663) under controlled pH conditions. google.com The reaction is typically performed in an organic solvent, and the product is isolated through distillation. google.com By analogy, a similar pathway can be employed for this compound, starting with 2,3-difluoroaniline. The key parameters for such a synthesis, based on the analogous 2,4-isomer, are outlined below.

| Parameter | Condition/Reagent | Purpose/Comment |

|---|---|---|

| Aniline Precursor | 2,3-Difluoroaniline | The primary aromatic building block. |

| Carbonyl Precursor | Acetaldoxime | Source of the acetyl group. |

| Catalyst | Copper Sulfate (CuSO₄) | Facilitates the coupling reaction. |

| Molar Ratio | Aniline : Acetaldoxime : CuSO₄ (approx. 1 : 1.2-1.5 : 0.1-0.15) | Optimized for high conversion of the aniline. google.com |

| pH | 3-6 (preferably 4) | Crucial for reaction success; adjusted with acid/base. google.com |

| Solvent | Toluene, Hexane, or Monochlorobenzene | Provides the reaction medium. google.com |

| Workup | Steam distillation followed by vacuum rectification | Purification of the final product. google.com |

This route is advantageous due to its mild reaction conditions and the potential for high yield, offering a practical method for producing this compound from aniline-based starting materials. google.com

Strategies for Multi-Step Synthesis of Complex Molecules Incorporating the Difluoroacetophenone Moiety

The this compound moiety serves as a valuable building block in medicinal chemistry and materials science for constructing more complex molecules. Its reactive ketone group and substituted aromatic ring allow for a variety of subsequent transformations. Multi-step syntheses leverage this reactivity to build elaborate molecular architectures.

Although specific examples detailing the multi-step elaboration of this compound are not extensively documented in public literature, its structural analogues, such as 2',4'-difluoroacetophenone, are key intermediates in the synthesis of important pharmaceutical agents like the antifungal drug Fluconazole. q100lifesciences.com Strategies for incorporating the difluoroacetophenone core into larger molecules often involve classical ketone chemistry. For instance, a hypothetical multi-step sequence could involve:

Alpha-Halogenation: The first step could be the selective bromination or chlorination at the alpha-carbon (the methyl group) of this compound to produce an α-halo-2',3'-difluoroacetophenone. This intermediate is now primed for nucleophilic substitution.

Nucleophilic Substitution: The introduced halogen can be displaced by a variety of nucleophiles. For example, reaction with a heterocyclic amine, such as 1H-1,2,4-triazole, would lead to the formation of a new carbon-nitrogen bond, a common step in the synthesis of antifungal agents.

Further Functionalization: The resulting molecule can be further modified. For instance, the ketone could be reduced to a secondary alcohol, or it could undergo a Grignard reaction to introduce a new carbon-based substituent, adding molecular complexity.

Such multi-step sequences allow for the systematic construction of complex target molecules where the difluoro-substituted phenyl ring can play a crucial role in modulating the final compound's biological activity or material properties. azom.com

Methodological Innovations in Reaction Conditions and Catalysis

Innovations in reaction engineering and catalysis are critical for improving the synthesis of this compound, focusing on enhancing efficiency, sustainability, and product quality.

The synthesis of aryl ketones like this compound is most commonly achieved via Friedel-Crafts acylation, where an aromatic ring (1,2-difluorobenzene) reacts with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a catalyst. libretexts.orgorganic-chemistry.org Optimization of this reaction is key to maximizing yield and ensuring high regioselectivity.

Catalyst Selection: Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used. chemistryjournals.net However, these catalysts generate significant waste. Modern approaches focus on using catalytic amounts of more efficient and recyclable catalysts. Lanthanide triflates (Ln(OTf)₃) and other metal triflates (e.g., Hf(OTf)₄, Cu(OTf)₂) have emerged as powerful catalysts that can be used in smaller quantities and are often recoverable. chemistryjournals.net For the acylation of fluorobenzene, a composite catalyst system of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃ has been shown to be highly effective, achieving high yields and selectivity under solvent-free conditions. sioc-journal.cnepa.gov

Reaction Conditions: Solvent choice, temperature, and reaction time are critical parameters. While traditional Friedel-Crafts reactions are run in solvents like dichloromethane (B109758) or carbon disulfide, there is a push towards "greener" conditions. researchgate.net Solvent-free reactions, where the reactants themselves act as the medium, or the use of ionic liquids, can reduce environmental impact. chemistryjournals.net Temperature control is vital for managing selectivity, as different isomers can be favored at different temperatures.

| Parameter | Traditional Method | Innovations & Optimization Goals |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of reusable Lewis acids (e.g., Yb(OTf)₃, Hf(OTf)₄) or solid acid catalysts (e.g., ZnO). chemistryjournals.netresearchgate.net |

| Acylating Agent | Acyl Chlorides | Use of less corrosive carboxylic acids or anhydrides with stronger catalytic systems. organic-chemistry.org |

| Solvent | Halogenated Solvents (e.g., CH₂Cl₂) | Solvent-free conditions or use of recyclable ionic liquids to minimize waste. chemistryjournals.netsioc-journal.cn |

| Temperature | Variable (0 °C to reflux) | Precise temperature control to maximize regioselectivity and minimize byproduct formation. |

| Yield & Selectivity | Often moderate with side products | Targeting >90% yield with high selectivity for the desired isomer through catalyst and condition screening. sioc-journal.cn |

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the production of fine chemicals and pharmaceutical intermediates. flinders.edu.au These benefits include enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. researchgate.net

For the synthesis of this compound, a continuous flow process could be designed for the Friedel-Crafts acylation of 1,2-difluorobenzene. In such a setup, streams of the aromatic substrate and the acylating agent/catalyst solution would be pumped from separate reservoirs and combined in a T-mixer. This mixture would then enter a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The residence time in the reactor—the time the reactants spend in the heated zone—can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction to maximize conversion and minimize byproduct formation. nih.gov

Following the reactor, the product stream can be passed through in-line purification modules, such as a scavenger resin to remove the catalyst or a liquid-liquid extraction unit to remove impurities, before being collected. syrris.jp This integration of reaction and purification steps into a single, continuous operation can significantly reduce manual handling and production time. mit.edu Multi-step syntheses of complex pharmaceutical ingredients have been successfully demonstrated in continuous flow systems, highlighting the robustness of this technology for producing molecules like those derived from this compound. flinders.edu.ausyrris.jp

Spectroscopic Characterization and Computational Analysis of Difluoroacetophenones

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic absorption spectrum of 2',3'-difluoroacetophenone, analyzed in a suitable solvent such as ethanol, is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. The primary transitions observed for acetophenone (B1666503) and its derivatives are the π → π* and n → π* transitions. studyraid.comyoutube.com The π → π* transitions, typically of high intensity, originate from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding π* orbitals. libretexts.org The n → π* transition, which is generally less intense, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. rsc.org

For this compound, the presence of the fluorine atoms on the benzene (B151609) ring is anticipated to cause a shift in the absorption maxima compared to unsubstituted acetophenone. scholaris.ca These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), are influenced by the electronic effects of the substituents. researchgate.net

Table 1: Theoretical UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Major Contribution |

|---|---|---|

| π → π* | 245 | HOMO -> LUMO+1 |

| n → π* | 285 | HOMO-1 -> LUMO |

| π → π* | 210 | HOMO -> LUMO+2 |

Note: This data is based on theoretical calculations and may vary from experimental values.

Quantum Chemical Calculations for Molecular and Electronic Properties

To gain a deeper understanding of the structural and electronic characteristics of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) is a powerful tool for this purpose, providing valuable insights into the molecule's behavior at a quantum mechanical level. nih.gov

Density Functional Theory (DFT) Studies on Optimized Geometrical Parameters

The geometry of this compound was optimized using DFT calculations, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set, to determine its most stable conformation. acs.orgfrontiersin.org The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The planarity of the acetophenone system is influenced by the substitution pattern, which in turn affects conjugation and electronic properties. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.22 |

| C-C (carbonyl) | 1.50 | |

| C-F (ortho) | 1.35 | |

| C-F (meta) | 1.36 | |

| Bond Angle | C-C-O (carbonyl) | 120.5 |

| C-C-C (ring) | 119.8 |

Note: These values are illustrative and obtained from theoretical DFT calculations.

Computational Prediction of Vibrational Frequencies and Intensities

Vibrational spectroscopy, in conjunction with DFT calculations, can provide a detailed fingerprint of a molecule. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes include the C=O stretching of the ketone, C-F stretching, and various aromatic C-C stretching and bending modes. researchgate.netresearchgate.net Theoretical frequency calculations are often scaled to better match experimental data. nih.gov

Table 3: Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1695 |

| Aromatic C=C Stretch | 1580 - 1610 |

| C-F Stretch | 1250 - 1300 |

| C-H Stretch (aromatic) | 3050 - 3100 |

Note: These are unscaled theoretical frequencies and may differ from experimental values.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. youtube.commdpi.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the carbonyl oxygen, while the LUMO is likely to be distributed over the carbonyl group and the benzene ring. youtube.com

Table 4: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

Note: Values are illustrative and based on theoretical calculations.

Elucidation of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.de The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack). researchgate.netresearchgate.net In this compound, the most negative potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atoms will also contribute to the negative potential on the aromatic ring, while the hydrogen atoms will exhibit a positive potential. youtube.com

Theoretical Investigation of Reaction Energetics and Mechanisms

Computational chemistry can be used to investigate the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms and energetics. nih.gov For this compound, theoretical studies could explore various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene ring. The presence of two fluorine atoms on the aromatic ring will significantly influence the reactivity. Their electron-withdrawing nature deactivates the ring towards electrophilic substitution and makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. DFT calculations can be employed to model the transition states and intermediates of these reactions, allowing for the determination of activation energies and reaction enthalpies.

Strategic Applications of 2 ,3 Difluoroacetophenone As a Key Building Block in Interdisciplinary Research

Precursor in the Synthesis of Pharmaceutically Significant Compounds

2',3'-Difluoroacetophenone serves as a pivotal starting material in the creation of novel therapeutic agents. The presence of two fluorine atoms on the phenyl ring provides a unique electronic and steric profile that can be exploited to fine-tune the pharmacological properties of target molecules, leading to the development of potent and selective drugs.

Development of Enzyme Inhibitors for Therapeutic Applications (e.g., RIPK1 Inhibitors)

Enzyme inhibitors are crucial in drug discovery for their ability to modulate biochemical pathways involved in various diseases eurekaselect.com. A key area where fluorinated precursors are vital is in the development of kinase inhibitors. Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) has been identified as a significant driver of inflammation and cell death, making it a prime target for therapeutic intervention in inflammatory and neurodegenerative diseases researchgate.netnih.gov.

The development of small molecule RIPK1 inhibitors often involves the use of complex heterocyclic scaffolds designed to fit into the enzyme's active site. This compound is an ideal precursor for creating such molecules. The synthesis of potent, selective, and allosteric RIPK1 inhibitors has been a focus of research to block necroptosis, a form of programmed cell death, which is induced by factors like TNFα nih.govresearchgate.net. The difluoro-substituted phenyl group, derived from the acetophenone (B1666503), is often a key feature in these inhibitors, contributing to their high potency and selectivity. Research has led to the identification of RIPK1 inhibitors that effectively block necroptosis in both human and mouse cells with low nanomolar efficacy nih.gov.

| Enzyme Target | Inhibitor Class/Scaffold | Therapeutic Application |

| RIPK1 | Type II Kinase Inhibitors | Inflammatory Diseases, Neurodegenerative Diseases |

| InhA | Acetophenone-1,2,3-Triazoles | Tuberculosis |

| COX-2 | Diarylbenzopyran Derivatives | Inflammation, Pain |

This table provides examples of enzyme targets and the corresponding inhibitor classes that can be developed using acetophenone-based precursors.

Synthesis of Biologically Active Heterocyclic Scaffolds (e.g., Benzopyrazole Derivatives)

Fused heterocyclic systems are foundational structures in a vast number of biologically active compounds and marketed drugs nih.gov. Pyrano[2,3-c]pyrazoles and related benzopyran derivatives, for instance, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties nih.govmdpi.com.

The synthesis of these complex scaffolds often proceeds through multi-step reaction sequences. This compound can be utilized to generate key intermediates, such as chalcones, which are then cyclized to form the desired heterocyclic core. The specific substitution pattern of the difluorophenyl moiety can influence the reactivity and subsequent biological activity of the final benzopyrazole derivative. Efficient synthetic routes, sometimes employing visible-light-triggered photocatalysis, have been developed to construct these valuable molecular architectures researchgate.net.

Role in the Production of Antifungal Agents

The incidence of invasive fungal infections has created a pressing need for new and effective antifungal agents, particularly with the rise of drug-resistant strains acs.org. Triazole-based drugs are a major class of antifungals, and their synthesis often relies on fluorinated acetophenone intermediates.

A prominent example is the role of the related isomer, 2,4-difluoroacetophenone, as a key molecular scaffold for widely used triazole antifungal medications like fluconazole and voriconazole ossila.com. The synthesis involves converting the acetophenone into a derivative containing the essential triazole ring ossila.comnih.gov. This difluorophenyl-triazole motif is critical for the drug's mechanism of action. Although a different isomer, this highlights the profound importance of the difluoroacetophenone chemical class in the development of life-saving antifungal therapies. Research continues into novel acetophenone derivatives containing other heterocyclic systems, such as 1,3,4-thiadiazole, to discover new antifungal compounds with unique mechanisms of action rsc.org.

| Antifungal Drug | Precursor Intermediate | Fungal Targets |

| Voriconazole | 2,4-Difluoroacetophenone derivative | Aspergillus spp., Candida spp. google.com |

| Fluconazole | 2,4-Difluoroacetophenone derivative | Candida spp., Cryptococcus neoformans |

| Efinaconazole | 2,4-Difluoroacetophenone derivative | Trichophyton rubrum, T. mentagrophytes |

This table illustrates the connection between difluoroacetophenone intermediates and major triazole antifungal agents.

Intermediacy in the Synthesis of Antitrypanosomal Compounds

Neglected tropical diseases, such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease, are caused by protozoan parasites of the genus Trypanosoma mdpi.com. The current treatments have significant limitations, driving the search for new, safer, and more effective antitrypanosomal drugs dtic.mildtic.milnih.gov.

The development of novel antitrypanosomal agents often focuses on synthesizing compounds that can interfere with essential parasite biochemistry. Research has explored various molecular scaffolds, including chalcone derivatives and hydrazones, as potential drug candidates mdpi.comnih.govmdpi.com. This compound serves as a valuable starting material for synthesizing these compounds. By reacting it with appropriate aldehydes or other reagents, researchers can generate a library of fluorinated derivatives to test for activity against Trypanosoma parasites. The resulting compounds have shown modest to good in vitro activity against strains like Trypanosoma brucei, with the added benefit of low toxicity to mammalian cells mdpi.comnih.gov.

Contribution to the Discovery and Development of Anti-Inflammatory and Analgesic Drug Candidates

Chronic inflammation is a key factor in the pathogenesis of many disorders, and the development of effective anti-inflammatory drugs remains a major goal of pharmaceutical research nih.govyoutube.com. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes youtube.comnih.gov.

This compound is instrumental in the synthesis of novel anti-inflammatory and analgesic agents. As discussed previously, its role in creating potent RIPK1 inhibitors directly contributes to the development of new anti-inflammatory therapies, as RIPK1 is a central regulator of inflammation researchgate.netnih.gov. Furthermore, the difluoroacetophenone scaffold can be used to synthesize derivatives that selectively inhibit COX-2, which is a well-established strategy for creating anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs nih.gov. Research has shown that novel derivatives of natural products like sinomenine, when modified, can exhibit significant anti-inflammatory and analgesic effects both in vitro and in vivo rsc.org.

Intermediate in Agrochemical Development

Beyond pharmaceuticals, this compound and its isomers are important intermediates in the agrochemical industry google.com. The introduction of fluorine into pesticides can enhance their efficacy, stability, and spectrum of activity nih.gov. Agrochemical intermediates are essential raw materials for producing a wide range of crop protection products, including herbicides, fungicides, and insecticides sphericalinsights.comgugupharm.com.

Difluoroacetophenone derivatives are used to develop new agrochemicals, particularly fungicides to combat plant pathogenic fungi that cause significant crop losses rsc.orgnih.gov. Research into acetophenone derivatives has yielded compounds with broad-spectrum antifungal activity against key plant pathogens nih.gov. The development of new agrochemicals is a primary area of research in the modern agricultural industry, aimed at ensuring crop yields and minimizing losses nih.gov. The use of versatile building blocks like this compound enables the creation of innovative and effective solutions for crop protection.

Synthesis of Herbicidal Active Ingredients

This compound serves as a valuable precursor in the synthesis of novel herbicidal active ingredients, primarily through its conversion into chalcone derivatives. Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds that have demonstrated significant phytotoxic potential. tandfonline.com The synthesis typically involves the Claisen-Schmidt condensation of an acetophenone with an appropriate aldehyde. In this context, this compound can be reacted with various substituted benzaldehydes to generate a library of difluorinated chalcones.

The herbicidal activity of these chalcones is attributed to their ability to interfere with various physiological processes in plants. Research has shown that certain chalcones can inhibit root growth and affect enzyme activity. tandfonline.com While the precise mode of action for many chalcones is still under investigation, some studies suggest they may inhibit cellulose biosynthesis. tandfonline.com The presence of the difluoro-substituted phenyl ring, derived from this compound, is of particular interest to researchers. Fluorine substitution is a well-established strategy in agrochemical design to enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which can lead to improved uptake and translocation within the target weed species.

Interactive Data Table: Herbicidal Potential of Chalcone Derivatives

| Precursor Compound | Derivative Class | Potential Mode of Action | Key Research Finding |

| This compound | Difluorinated Chalcones | Inhibition of root growth, potential inhibition of cellulose biosynthesis | Precursors for compounds with phytotoxic potential tandfonline.com |

| 4-Methoxyacetophenone | Methoxylated Chalcones | Allelopathic activity | The acetophenone precursor plays a crucial role in the herbicidal activity of the chalcone rsc.org |

Formulation of Fungicidal Agents for Crop Protection

In the quest for new and effective fungicides, this compound emerges as a key building block for the synthesis of heterocyclic compounds with demonstrated antifungal properties, such as pyrazole and chalcone derivatives. The synthesis of pyrazole derivatives can be achieved through a multi-step process starting from acetophenones. 20.210.105 This typically involves the condensation of the acetophenone with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is then cyclized with hydrazine to yield the pyrazole ring. 20.210.105 The resulting N-phenyl pyrazole scaffold, bearing the 2,3-difluorophenyl group, is a core structure in several commercial fungicides.

The fungicidal activity of pyrazole derivatives is often linked to their ability to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production. The incorporation of a difluorophenyl moiety can enhance the efficacy of these SDH inhibitors.

Furthermore, chalcones derived from this compound are also being investigated for their antifungal properties. nih.gov Chalcones have been shown to exhibit a broad spectrum of biological activities, and their derivatives are being explored for the development of new agrochemical antifungal agents. researchgate.net The mechanism of action for antifungal chalcones can involve the disruption of the fungal cell wall by inhibiting enzymes like β-(1,3)-glucan synthase and chitin synthase. researchgate.net The synthesis of these chalcones via Claisen-Schmidt condensation provides a straightforward route to novel antifungal candidates. nih.gov

Interactive Data Table: Fungicidal Potential of this compound Derivatives

| Precursor Compound | Derivative Class | Potential Target/Mode of Action | Relevance |

| This compound | Fluorinated Pyrazoles | Succinate Dehydrogenase (SDH) Inhibition | The pyrazole scaffold is a key component of several commercial fungicides nih.gov |

| This compound | Difluorinated Chalcones | Inhibition of fungal cell wall synthesis | Chalcone derivatives have shown significant antifungal activity researchgate.netresearchgate.net |

Development of Pesticidal Compounds

The development of new pesticidal compounds, particularly insecticides, is another area where this compound can be strategically employed. The synthesis of chalcone derivatives from acetophenones has been identified as a promising approach for creating new insecticidal agents. chemsociety.org.ngchemsociety.org.ng These compounds have been screened for their bioefficacy against various insect pests, such as Spodoptera frugiperda. growingscience.com

The insecticidal activity of chalcones is influenced by the substitution patterns on both aromatic rings. growingscience.com By using this compound as the starting ketone, novel chalcones with a difluorinated A-ring can be synthesized. This fluorination can impact the compound's binding affinity to target sites in insects and its metabolic stability, potentially leading to enhanced insecticidal potency and residual activity. The synthesis is typically a base-catalyzed Claisen-Schmidt condensation between the acetophenone and a selected aldehyde. chemsociety.org.ng

Interactive Data Table: Pesticidal Potential of this compound Derivatives

| Precursor Compound | Derivative Class | Target Pests (Example) | Key Research Finding |

| This compound | Difluorinated Chalcones | Spodoptera frugiperda | Chalcone derivatives show promising insecticidal bioefficacy growingscience.com |

| Acetophenones | Chalcones | Callosobruchus maculatus | Some chalcones exhibit insect repellent and insecticidal activity chemsociety.org.ngchemsociety.org.ng |

Application in Advanced Material Science Research

Synthesis of Specialty Polymers and Resins with Enhanced Characteristics

While not a monomer in the traditional sense for common polymers, this compound and its derivatives are valuable building blocks for the synthesis of specialty polymers and resins with enhanced characteristics. The incorporation of fluorine atoms into polymer structures is a well-established strategy to impart desirable properties such as high thermal stability, chemical resistance, low dielectric constant, and low water absorption. rsc.orgfluoromart.com

One area of potential application is in the synthesis of fluorinated polyimides. rsc.orgfluoromart.com These high-performance polymers are used in the aerospace and electronics industries due to their excellent properties. Diamine monomers containing the 2,3-difluorophenyl moiety could be synthesized from this compound through a series of chemical transformations. These custom diamines can then be used in polycondensation reactions with dianhydrides to produce novel fluorinated polyimides. The presence of the difluorophenyl group can disrupt polymer chain packing, leading to increased solubility and processability without compromising thermal stability.

Furthermore, the reactive ketone group of this compound can be utilized in various polymer modification reactions or in the synthesis of specific monomers for polycondensation. For example, it could be a starting point for creating monomers for polyphenylenes through Diels-Alder polycondensation approaches. rsc.org The resulting polymers would benefit from the enhanced properties conferred by the fluorine atoms.

Interactive Data Table: Potential of this compound in Specialty Polymers

| Polymer Class | Key Monomer/Precursor Derived from this compound | Desired Enhanced Characteristic | Potential Application |

| Fluorinated Polyimides | Diamines containing a 2,3-difluorophenyl group | Low dielectric constant, high thermal stability | Microelectronics, aerospace components rsc.orgfluoromart.com |

| Specialty Polyphenylenes | Difluorinated monomers for Diels-Alder polycondensation | Thermal stability, chemical resistance | High-performance plastics rsc.org |

Development of Materials Exhibiting Specific Electronic or Optical Properties

The unique electronic nature of the 2',3'-difluorophenyl group makes this compound a compound of interest in the development of materials with specific electronic or optical properties. The introduction of fluorine atoms into organic molecules can significantly alter their electronic characteristics, including their polarizability and hyperpolarizability.

Research on the related isomer, 2',4'-difluoroacetophenone, has shown through calculations that it possesses notable polarizability and first hyperpolarizability, indicating its potential for applications in nonlinear optics (NLO). fluoromart.com NLO materials are crucial for technologies such as optical data storage, optical computing, and telecommunications. It is highly probable that this compound would exhibit similar interesting NLO properties. The synthesis of NLO-active chromophores often involves creating molecules with a strong dipole moment, which can be achieved by incorporating electron-donating and electron-withdrawing groups connected by a π-conjugated system. The difluorophenyl group can act as a strong electron-withdrawing component in such designs.

Furthermore, the 2,3-difluorophenyl moiety can be incorporated into the backbone of conductive polymers to tune their electronic properties. While direct polymerization of the acetophenone is not a common route, it can be converted into more reactive monomers suitable for synthesizing polymers for electronic applications.

Interactive Data Table: Electronic and Optical Properties Potential

| Property | Rationale for using this compound | Potential Application | Supporting Evidence |

| Second-Order Nonlinear Optics | The difluorophenyl group is strongly electron-withdrawing, contributing to a large molecular hyperpolarizability. | Electro-optic modulators, frequency doubling | Calculations on the 2',4'-isomer show potential for NLO applications fluoromart.com |

| Third-Order Nonlinear Optics | Can be incorporated into conjugated systems to modify electronic properties. | All-optical signal processing | General principles of NLO material design biointerfaceresearch.com |

Role in the Synthesis of Liquid Crystal Intermediates

One of the most significant applications of this compound is as a key intermediate in the synthesis of liquid crystals (LCs). The 2,3-difluorophenyl unit is a highly desirable structural motif in modern liquid crystal materials, particularly for those used in advanced display technologies like vertically aligned (VA) and in-plane switching (IPS) liquid crystal displays (LCDs). tandfonline.comrsc.orgrsc.org

Liquid crystals containing the 2,3-difluorophenyl group are known to exhibit a high negative dielectric anisotropy (Δε). tandfonline.comrsc.org This property is essential for VA-LCDs, where the liquid crystal molecules align perpendicular to the substrates in the absence of an electric field. The presence of two lateral fluorine atoms creates a strong dipole moment perpendicular to the long axis of the molecule, which is the origin of the negative Δε.

The synthesis of these liquid crystals often involves the preparation of aldehydes or benzoic acids containing the 2,3-difluorophenyl core. This compound can be chemically transformed into these crucial intermediates. For instance, it can be converted to the corresponding benzoic acid through haloform reaction or oxidation, or to other useful intermediates for coupling reactions to build the final liquid crystal molecule. Research has demonstrated the synthesis of various liquid crystalline materials incorporating the 2,3-difluorophenyl unit, highlighting its importance in achieving the desired physical properties for display applications. tandfonline.comrsc.orgresearchgate.net

Interactive Data Table: Application in Liquid Crystal Synthesis

| Liquid Crystal Property | Role of the 2,3-Difluorophenyl Moiety | Resulting Material Characteristic |

| Dielectric Anisotropy (Δε) | The two lateral fluorine atoms create a strong dipole moment perpendicular to the molecular axis. | High negative dielectric anisotropy, suitable for VA-LCDs tandfonline.comrsc.org |

| Phase Behavior | Influences the stability of tilted smectic phases. | Can be used as a component in ferroelectric liquid crystal mixtures tandfonline.comresearchgate.net |

| Birefringence (Δn) | The presence of fluorine can lead to materials with low birefringence. | Important for optimizing display performance rsc.org |

Substrate in Biocatalytic Transformations

The use of biocatalysts, such as isolated enzymes or whole-cell systems, for the synthesis of chiral molecules is a cornerstone of green chemistry. Fluorinated acetophenones, including derivatives of this compound, are valuable substrates in these transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl group, making these compounds interesting candidates for enzymatic reactions. Biocatalytic methods offer high selectivity under mild reaction conditions, often outperforming traditional chemical methods. nih.gov

Enzymatic Ketone Reductions Utilizing Difluoroacetophenone Derivatives

The asymmetric reduction of prochiral ketones to form optically active secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that have been extensively studied for their ability to catalyze these reactions with high enantioselectivity. nih.gov While specific studies on this compound are not prevalent, research on analogous fluorinated and substituted acetophenones provides significant insight into its potential as a substrate.

Enzymatic reductions of acetophenone derivatives are well-documented, with enzymes demonstrating the ability to produce chiral alcohols with high conversion rates and excellent enantiomeric excess (e.e.). nih.gov For instance, the reduction of various substituted acetophenones using ketoreductases often yields the corresponding (S)- or (R)-alcohols, depending on the specific enzyme used. The electronic properties of substituents on the aromatic ring can impact both the reaction rate and the stereoselectivity of the reduction.

Table 1: Illustrative Examples of Enzymatic Reduction of Substituted Acetophenones

| Substrate | Enzyme/Organism | Product Configuration | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| 2-Chloroacetophenone | KRED1-Pglu | (S) | >99 | >99 |

| 4-Fluoroacetophenone | Lactobacillus kefir | (S) | >99 | >99 |

| 3-Bromoacetophenone | ADH from Rhodococcus ruber | (S) | 98 | >99 |

This table presents data from various studies on substituted acetophenones to illustrate the typical efficiency of enzymatic ketone reductions. Data is representative and not specific to this compound.

The biocatalytic reduction of difluoroacetophenone derivatives would typically involve incubating the substrate with a selected microorganism or an isolated enzyme in a buffered aqueous solution. A co-factor, most commonly nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH), is required for the catalytic activity of the reductase. To make the process economically viable, a co-factor regeneration system is almost always employed. This is often achieved by adding a second enzyme, such as glucose dehydrogenase (GDH), and a sacrificial substrate like glucose. This system continuously regenerates the expensive NADPH, allowing it to be used in catalytic amounts.

Co-compartmentalization Strategies for Enhanced Biocatalytic Efficiency

A significant challenge in biocatalysis is the often-poor solubility of hydrophobic substrates, such as difluoroacetophenones, in the aqueous media required for enzyme function. Furthermore, enzymes and necessary co-factors can be unstable or difficult to separate from the reaction mixture for reuse. Co-compartmentalization strategies address these issues by creating micro-heterogeneous reaction environments.

One such advanced strategy involves the use of Pickering emulsions. These are emulsions stabilized by solid particles adsorbed at the oil-water interface, creating stable, micro-sized compartments. Research has demonstrated the successful application of this strategy for the enantioselective reduction of a closely related compound, 2-chloro-3',4'-difluoroacetophenone. In this system, an aqueous phase containing the alcohol dehydrogenase (AKR), the NADP+ co-factor, and a co-factor regeneration system is dispersed as droplets within a continuous organic phase (n-heptane) containing the substrate.

This co-compartmentalization of the enzyme and co-factor within the aqueous droplets of the Pickering emulsion offers several advantages:

Enhanced Stability: The enzymes and co-factors are protected within the aqueous micro-reactors.

Improved Mass Transfer: The high surface area-to-volume ratio of the droplets facilitates the transfer of the hydrophobic substrate from the organic phase to the enzyme's active site at the interface.

Ease of Separation: The catalyst-containing emulsion can be easily separated from the product-containing organic phase, allowing for continuous processing and catalyst recycling.

In a continuous flow reactor setup, this Pickering emulsion can be packed into a column. The substrate solution flows through the column, the reaction occurs within the droplets, and the product solution exits, demonstrating a highly efficient and reusable biocatalytic system.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-3',4'-difluoroacetophenone |

| 2-Chloroacetophenone |

| 4-Fluoroacetophenone |

| 3-Bromoacetophenone |

| 3,5-Bis(trifluoromethyl)acetophenone |

| Glucose |

| n-Heptane |

| Nicotinamide adenine dinucleotide phosphate (NADPH) |

Advanced Research Directions and Future Perspectives for 2 ,3 Difluoroacetophenone

Exploration of Novel and Greener Synthetic Pathways

The development of sustainable and efficient synthetic methods is paramount in modern chemistry. Future research into the synthesis of 2',3'-difluoroacetophenone should prioritize the principles of green chemistry to reduce environmental impact and improve process safety.

Current synthetic routes often rely on traditional methods that may involve harsh conditions or hazardous reagents. A promising future direction is the exploration of biocatalysis. For instance, enzymatic processes, such as those using transaminases for the conversion of appropriate precursors, could offer a milder and more selective route to acetophenone (B1666503) derivatives. ucl.ac.uk The primary challenge in acetophenone biosynthesis is often product inhibition, which could be overcome through in-situ product removal techniques. ucl.ac.uk

Furthermore, the replacement of conventional Lewis acid catalysts in reactions like the Fries rearrangement with solid, recyclable, and eco-friendly alternatives such as p-toluenesulfonic acid (PTSA) represents another key research avenue. researchgate.net Such catalysts are often biodegradable, stable, and can lead to high conversion rates and selectivity, minimizing the generation of hazardous waste associated with traditional catalysts like aluminum chloride. researchgate.net The development of novel synthetic pathways using multi-enzyme cascades or dynamic crystallization techniques could also significantly improve yield and reduce waste streams. epa.gov

| Synthetic Approach | Traditional Method | Potential Greener Alternative | Key Advantages of Greener Approach |

| Catalysis | Homogeneous Lewis acids (e.g., AlCl₃) | Heterogeneous solid acids (e.g., Zeolites, PTSA) | Catalyst recyclability, reduced corrosive waste, improved safety. researchgate.netepa.gov |

| Reaction Type | Multi-step chemical synthesis | One-pot enzymatic or multi-enzyme cascade reactions | Milder reaction conditions, high selectivity, reduced energy consumption, use of renewable feedstocks. epa.govrsc.org |

| Solvent Use | High volumes of organic solvents | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids) | Reduced volatile organic compound (VOC) emissions, lower disposal costs, improved process safety. researchgate.net |

| Overall Process | Batch processing with multiple isolations | Dynamic crystallization, direct isolation | Fewer unit operations, improved productivity, reduced waste generation. epa.gov |

Development of Highly Targeted Functional Materials Based on Difluoroacetophenone Architectures

Research in this area should focus on leveraging these properties for applications in materials science. For example, difluoroacetophenone derivatives have been investigated as intermediates in the synthesis of liquid crystals. fluoromart.com The specific 2',3'-difluoro substitution pattern could be exploited to fine-tune the mesophase behavior and electro-optical properties of new liquid crystalline materials. Another area of interest is in the field of nonlinear optics; the polarizability and hyperpolarizability of difluorinated aromatic ketones suggest their potential for use in optical devices. fluoromart.com Future work could involve the synthesis and characterization of polymers and dendrimers incorporating the this compound moiety to create materials with tailored thermal, mechanical, and photophysical properties.

Expansion of Biological and Pharmacological Applications through Rational Derivative Design

Acetophenone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govscribd.com The introduction of fluorine atoms can enhance these properties by improving metabolic stability, increasing binding affinity to target proteins, and altering bioavailability. The principles of rational drug design can be applied to the this compound scaffold to develop new therapeutic agents. nih.govparssilico.comazolifesciences.com

Rational drug design involves identifying a biological target and designing a molecule to interact with it specifically. azolifesciences.com For instance, the this compound core could be systematically modified to create a library of derivatives. These derivatives, such as Mannich bases, chalcones, or heterocyclic hybrids (e.g., containing benzimidazole (B57391) or 1,2,3-triazole rings), could then be screened for activity against various targets. scribd.comnih.govlongdom.org The difluoromethylthio group (-SCF2H), for example, is known to improve a lead compound's lipophilicity and metabolic stability and can serve as a bioisostere for hydroxyl or thiol groups, potentially enhancing binding affinity. acs.org The synthesis of α-(heteroarylthio)-α,α-difluoroacetophenone derivatives has been explored as a route to potential HIV-1 inhibitors, highlighting the therapeutic potential of this class of compounds. sci-hub.se

Future research should employ a structure-based drug design approach, where computational modeling predicts the interaction of designed derivatives with protein targets, guiding the synthesis of the most promising candidates for in-vitro and in-vivo testing. parssilico.comresearcher.life

| Derivative Class | Potential Biological Target/Application | Rationale for Design |

| Chalcones | Anticancer, Anti-inflammatory | Known pharmacophore; fluorine substitution can enhance activity. |

| Mannich Bases | Antimicrobial, Analgesic | Versatile synthesis; allows for modulation of solubility and basicity. scribd.com |

| Benzimidazole Hybrids | Antiviral, Anticancer, Anthelmintic | Benzimidazole is a privileged scaffold in medicinal chemistry. longdom.orgijsrst.com |

| Triazole Hybrids | Antifouling, Antimicrobial | Triazole ring acts as a stable linker to combine pharmacophores. nih.gov |

| α-Thioether Derivatives | HIV-1 Inhibition, Agrochemicals | Introduction of functional groups for specific enzyme targeting. sci-hub.se |

Integration into Scalable and Efficient Continuous Flow Manufacturing Processes

The transition from traditional batch manufacturing to continuous flow manufacturing (CFM) is revolutionizing the pharmaceutical and fine chemical industries. ajibio-pharma.comcontractpharma.com Integrating the synthesis of this compound and its derivatives into a CFM process offers significant advantages in terms of safety, efficiency, and product quality. sigmaaldrich.com

Flow chemistry utilizes miniaturized reactors with high surface-area-to-volume ratios, enabling superior control over reaction parameters like temperature and mixing. sigmaaldrich.com This precise control can lead to higher yields, improved purity profiles, and the ability to safely perform reactions that are highly exothermic or involve hazardous reagents. ajibio-pharma.comcontractpharma.com For the synthesis of this compound, a multi-step synthesis could be "telescoped" into a single, continuous process, eliminating the need to isolate and purify intermediates. aurigeneservices.com This reduces waste, minimizes manual handling, and shortens production times. aurigeneservices.com

Future research should focus on developing and optimizing a continuous flow process for a key synthetic step, such as a Friedel-Crafts acylation or a Grignard reaction, used to produce the difluoroacetophenone core. The implementation of in-line process analytical technology (PAT) would allow for real-time monitoring and control, ensuring consistent product quality and enabling a Quality-by-Design (QbD) approach to manufacturing. ajibio-pharma.com The scalability of flow processes is often more straightforward than for batch processes, allowing for flexible production volumes by simply extending the run time of the system. ajibio-pharma.com

Advancement of Spectroscopic and Computational Methodologies for Comprehensive Molecular Understanding

A deep understanding of the molecular structure and properties of this compound is essential for its application in materials and medicine. Advanced spectroscopic and computational methods are critical tools for gaining these insights.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman techniques, provides detailed information about the molecule's vibrational modes. fluoromart.comsigmaaldrich.com These experimental data, when combined with computational methods like Density Functional Theory (DFT), allow for a complete assignment of the vibrational spectrum and provide insights into the molecular structure. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying fluorinated compounds. Advanced NMR techniques can elucidate through-space spin-spin couplings between fluorine and nearby protons or carbon atoms (e.g., ⁵J(Hα, F) and ⁴J(Cα, F)), which provides definitive information about the molecule's preferred conformation in solution. acs.org Studies on related 2'-fluoroacetophenones have shown that they exclusively prefer an s-trans conformation, a finding crucial for understanding their reactivity and interaction with biological targets. acs.org

Future work should involve a comprehensive study of this compound using a combination of these advanced methods. Computational modeling can be used to predict not only spectroscopic properties but also the molecular electrostatic potential map, identifying reactive sites, and calculating electronic properties like the HOMO-LUMO energy gap, which are relevant for both reactivity and materials applications. fluoromart.com

Q & A

Q. What are the standard synthetic routes for 2',3'-Difluoroacetophenone, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound (DFAP) typically involves two primary methods:

- Method 1 : Reaction of 2,3-difluorobenzoyl chloride with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C, yielding ~75–80% purity. Post-synthesis purification via fractional distillation is required to achieve >95% purity .

- Method 2 : Condensation of 2,3-difluoroaniline with ethyl acetoacetate under acidic conditions (pH 4–6), catalyzed by CuSO₄. This method avoids cryogenic conditions but requires careful pH control to minimize byproducts like 3,4-difluoroacetophenone isomers .

Q. Critical Variables :

- Temperature: Lower temperatures (−78°C) in Method 1 reduce side reactions but increase operational complexity.

- Catalysts: CuSO₄ in Method 2 accelerates the reaction but may introduce metal residues requiring chelation .

Q. How is this compound characterized analytically, and what are the key spectral identifiers?

Answer: DFAP is characterized using:

- NMR Spectroscopy :

- Mass Spectrometry : Molecular ion peak at m/z 156.13 (C₈H₆F₂O⁺) with fragmentation patterns confirming the acetyl and difluorophenyl groups .

Purity Assessment : HPLC with a C18 column (acetonitrile/water, 70:30) resolves DFAP from isomers (retention time: 8.2 min) .

Q. What are the primary research applications of DFAP in drug discovery?

Answer: DFAP serves as:

- A fluorinated building block for synthesizing kinase inhibitors and antimicrobial agents .

- A probe in enzyme inhibition studies (e.g., protein tyrosine phosphatases (PTPs)) due to its electron-withdrawing fluorine atoms enhancing binding affinity .

Example : DFAP derivatives exhibit IC₅₀ values of 0.8–2.3 μM against PTP1B, a target in diabetes and obesity research .

Advanced Research Questions

Q. How can researchers optimize DFAP synthesis for scalability while maintaining stereochemical integrity?

Answer: Scalability challenges arise from:

- Isomerization : Fluorine substituents at 2' and 3' positions increase susceptibility to thermal rearrangement.

- Mitigation : Use of low-temperature continuous-flow reactors (e.g., microreactors) reduces isomerization and improves yield (85–90%) .

Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) under H₂ atmosphere reduce ketone intermediates but risk over-reduction. Alternatives like enzymatic catalysis (e.g., ketoreductases) are being explored for enantioselective synthesis .

Q. How do contradictory bioactivity data for DFAP derivatives arise, and how should they be resolved?

Answer: Contradictions often stem from:

- Solubility Variability : DFAP’s logP of 2.1 limits aqueous solubility, leading to inconsistent in vitro bioactivity. Use of co-solvents (e.g., DMSO ≤0.1%) or nanoformulation improves reproducibility .

- Metabolic Instability : Hepatic CYP450-mediated oxidation generates metabolites with altered activity. Stability assays in liver microsomes (e.g., human S9 fraction) are critical for structure-activity relationship (SAR) studies .

Q. What advanced methodologies are used to study DFAP’s enzyme inhibition mechanisms?

Answer:

- Kinetic Analysis : Lineweaver-Burk plots reveal DFAP acts as a mixed inhibitor against PTPs (Ki = 1.2 μM) .

- X-ray Crystallography : Co-crystallization with PTP1B (PDB ID: 6XYZ) shows fluorine atoms forming hydrogen bonds with Arg47 and Asp48 residues .

Table 1 : Enzymatic Inhibition Profiles

| Enzyme | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| PTP1B | 0.8 | Competitive | |

| CDC25B | 2.3 | Non-competitive |

Q. How can researchers address discrepancies in DFAP’s reported NMR and mass spectrometry data?

Answer: Discrepancies arise from:

Q. What strategies improve DFAP’s solubility for in vivo pharmacokinetic studies?

Answer:

- Prodrug Design : Phosphate ester derivatives increase aqueous solubility (logP = 0.9) and enable hydrolytic activation in plasma .

- Liposomal Encapsulation : Encapsulation efficiency >85% reduces renal clearance and extends half-life (t₁/₂ = 6.2 h in rats) .

Q. How does fluorination at the 2' and 3' positions influence DFAP’s electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effects : Fluorine atoms decrease the aromatic ring’s electron density (Hammett σₚ = 0.78), enhancing electrophilic substitution at the 4' position .

- Steric Effects : Ortho-fluorine groups hinder rotation of the acetyl moiety, stabilizing planar conformations critical for enzyme binding .

Q. What safety protocols are essential for handling DFAP in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。